2,3-Difluorobenzoic acid

Catalog No.
S707810
CAS No.
4519-39-5
M.F
C7H3F2O2-
M. Wt
157.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzoic acid

CAS Number

4519-39-5

Product Name

2,3-Difluorobenzoic acid

IUPAC Name

2,3-difluorobenzoate

Molecular Formula

C7H3F2O2-

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/p-1

InChI Key

JLZVIWSFUPLSOR-UHFFFAOYSA-M

SMILES

C1=CC(=C(C(=C1)F)F)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)[O-]

The exact mass of the compound 2,3-Difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluorobenzoic acid is a specialized ortho- and meta-fluorinated aromatic carboxylic acid utilized extensively as a high-value coformer in multicomponent cocrystal salts (MCCS), a structural building block for liquid crystals, and a non-radioactive chemical tracer [1]. The synergistic electron-withdrawing effects of the adjacent fluorine atoms at the 2- and 3-positions impart distinct acidity, metabolic stability, and directed hydrogen-bonding profiles compared to unsubstituted benzoic acid. In industrial procurement, it is prioritized over other isomers for its ability to induce negative dielectric anisotropy in hydrogen-bonded liquid crystals and its exceptional environmental stability when deployed in subterranean reservoir monitoring workflows [2].

Substituting 2,3-difluorobenzoic acid with closely related isomers, such as 2,4-difluorobenzoic acid or 2,6-difluorobenzoic acid, fundamentally alters downstream formulation stability and product performance. In materials science, the precise steric and electronic profile of the 2,3-difluoro motif is strictly required to form the specific hydrogen-bonded dimers that shift impedance and induce negative dielectric anisotropy in liquid crystal applications [1]. Furthermore, in advanced pharmaceutical formulations, the unique interfluorine distance and lipophilicity of the 2,3-isomer dictate the specific solid-state packing required for the dissolution enhancement of multicomponent cocrystal salts [2]. Utilizing an alternative isomer results in the loss of critical electro-optic properties in mesogens and unpredictable bioavailability profiles in API formulations.

Enhancement of API Dissolution via Multicomponent Cocrystal Salt (MCCS) Formation

2,3-Difluorobenzoic acid acts as a highly effective coformer in the formulation of poorly soluble active pharmaceutical ingredients (APIs). When subjected to liquid-assisted grinding (LAG) with the anticancer drug Ribociclib (RBC), 2,3-difluorobenzoic acid forms a stable multicomponent cocrystal salt [1]. This specific formulation significantly enhances the dissolution and diffusion rates of Ribociclib compared to the RBC free base, driven by the unique binary acidic-basic molecular complexation enabled by the 2,3-difluoro aromatic ring [1].

Evidence DimensionAPI Dissolution and Diffusion Rate
Target Compound DataEnhanced dissolution profile as an RBC-2,3-difluorobenzoic acid MCCS
Comparator Or BaselineRibociclib (RBC) free base
Quantified DifferenceSignificant multi-fold improvement in physicochemical stability and aqueous solubility
ConditionsLiquid-assisted grinding (LAG) formulation

Procuring this specific coformer enables pharmaceutical formulators to overcome the poor aqueous solubility of BCS Class II/IV APIs without chemically altering the active molecule.

Long-Term Stability and Detectability as a Non-Radioactive Hydrological Tracer

In oil well and hydrological interwell testing, 2,3-difluorobenzoic acid serves as a superior non-radioactive chemical tracer. Batch testing in J13 reservoir water demonstrates exceptional stability, with less than a 15% decrease in concentration over extended periods ranging from 60 to 365 days [1]. Furthermore, its distinct UV absorption profile allows for ultra-trace detectability down to the low parts-per-billion (ppb) range using HPLC-UV, outperforming traditional chlorinated analogs that suffer from rapid bacterial degradation [1].

Evidence DimensionAqueous stability and analytical detection limit
Target Compound Data<15% degradation over 60-365 days; detectable at ppb levels
Comparator Or BaselineChlorinated benzoic acids and traditional dyes
Quantified DifferenceExtended environmental half-life with resistance to bacterial degradation
ConditionsJ13 water batch tests, HPLC-UV analysis

Its robust stability and low detection limit make it a highly cost-effective and environmentally compliant choice for long-term reservoir mapping and fluid recovery tracking.

Induction of Negative Dielectric Anisotropy in Hydrogen-Bonded Liquid Crystals

The incorporation of the 2,3-difluorobenzoic acid motif is critical in the design of hydrogen-bonded liquid crystals (HBLCs), such as the n-alkyloxy-2,3-difluorobenzoic acid (n-OBAFF) series. The lateral 2,3-difluoro substitution generates a strong dipole moment perpendicular to the molecular long axis, inducing necessary negative dielectric anisotropy [1]. Dielectric spectroscopy (1 to 10^6 Hz) confirms that increasing the alkyloxy chain length shifts the impedance (Z'') maximum to lower frequencies, a precisely tunable property not achievable with unsubstituted benzoic acid analogs [1].

Evidence DimensionDielectric anisotropy and impedance shift
Target Compound DataNegative dielectric anisotropy with tunable Z'' frequency
Comparator Or BaselineUnsubstituted alkyloxybenzoic acids
Quantified DifferencePerpendicular dipole induction enabling negative anisotropy
ConditionsDielectric spectroscopy (1 to 10^6 Hz) of n-OBAFF series

Buyers in the optoelectronics sector require this exact isomer to manufacture LC displays that rely on negative dielectric anisotropy for specific vertical alignment (VA) modes.

High-Resolution Solid-State NMR Benchmarking for Crystalline Form Verification

For quality control and formulation verification, 2,3-difluorobenzoic acid serves as a precise analytical standard in 19F Magic Angle Spinning (MAS) NMR. Due to its specific ortho-fluorine arrangement, it exhibits a highly characteristic interfluorine distance that can be accurately measured at high MAS frequencies (e.g., 60 kHz) [1]. This provides a quantifiable structural fingerprint that distinguishes it entirely from 2,4- or 2,5-difluorobenzoic acid isomers, ensuring high-purity reproducibility in solid-state API formulations [1].

Evidence Dimension19F MAS NMR spectral resolution and interfluorine distance
Target Compound DataDistinct dipolar recoupling signature at 60 kHz MAS
Comparator Or Baseline2,4-difluorobenzoic acid and 2,5-difluorobenzoic acid
Quantified DifferenceUnique interfluorine distance and cross-peak intensity distribution
Conditions14.1 T magnetic field, 60 kHz MAS frequency

Buyers utilizing this compound in solid-state drug formulations can leverage its distinct 19F NMR signature for rigorous, non-destructive batch-to-batch purity and polymorph verification.

Pharmaceutical Cocrystal Formulation and Bioavailability Enhancement

Employed as a pharmaceutically acceptable coformer in liquid-assisted grinding to generate multicomponent cocrystal salts (MCCS). It is specifically chosen to enhance the dissolution, diffusion, and overall bioavailability of poorly soluble BCS Class II/IV drugs, such as Ribociclib, outperforming the free base forms [1].

Advanced Liquid Crystal Display (LCD) Manufacturing

Procured as a foundational building block for hydrogen-bonded liquid crystals (HBLCs). The 2,3-difluoro motif is strictly required for achieving negative dielectric anisotropy and tunable impedance, making it essential for vertically aligned (VA) display technologies [2].

Non-Radioactive Oilfield and Hydrological Tracing

Utilized in interwell testing and reservoir monitoring workflows. Its selection is driven by its exceptional stability against bacterial degradation in subterranean water systems and its reliable detectability at parts-per-billion (ppb) levels via HPLC-UV [3].

Solid-State NMR Analytical Benchmarking

Used as a high-precision reference standard in 19F Magic Angle Spinning (MAS) NMR spectroscopy. Its unique interfluorine distance provides a quantifiable structural fingerprint for non-destructive polymorph and purity verification in complex crystalline organic solids [4].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

157.01011066 g/mol

Monoisotopic Mass

157.01011066 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluorobenzoic acid
2,3-difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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